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molecular formula C13H10F3NO B8817701 (6-(3-(Trifluoromethyl)phenyl)pyridin-3-YL)methanol

(6-(3-(Trifluoromethyl)phenyl)pyridin-3-YL)methanol

Cat. No. B8817701
M. Wt: 253.22 g/mol
InChI Key: JJXZWPYBPKWJBC-UHFFFAOYSA-N
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Patent
US07429605B2

Procedure details

261 mg (6.87 mmol) lithium aluminium hydride were given to 20 ml tetrahydrofuran (THF) and stirred at room temperature (r.t.) for 20 min. A solution of 1.15 g (4.58 mmol) 6-(3-Trifluoromethyl-phenyl)-pyridine-3-carbaldehyde in 20 ml THF was added drop by drop within 15 min., and the mixture stirred for 3 h. 1.5 ml ice water and 0.6 ml 2 M NaOH were added slowly at 0° C. and stirred continued for 30 min. A formed salt precipitate was isolated by filtration and washed with THF. The combined THF-solutions were evaporated, the residue extracted twice with ethyl acetate, the organic phase dried (sodium sulphate), evaporated, and the obtained material (0.98 g, 85%) used without further purification.
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]([F:24])([F:23])[C:9]1[CH:10]=[C:11]([C:15]2[N:20]=[CH:19][C:18]([CH:21]=[O:22])=[CH:17][CH:16]=2)[CH:12]=[CH:13][CH:14]=1.[OH-].[Na+]>O1CCCC1>[F:23][C:8]([F:7])([F:24])[C:9]1[CH:10]=[C:11]([C:15]2[N:20]=[CH:19][C:18]([CH2:21][OH:22])=[CH:17][CH:16]=2)[CH:12]=[CH:13][CH:14]=1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
261 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
1.15 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C1=CC=C(C=N1)C=O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ice water
Quantity
1.5 mL
Type
reactant
Smiles
Name
Quantity
0.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature (r.t.) for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred
WAIT
Type
WAIT
Details
continued for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
A formed salt precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
The combined THF-solutions were evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the obtained material (0.98 g, 85%) used without further purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
FC(C=1C=C(C=CC1)C1=CC=C(C=N1)CO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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